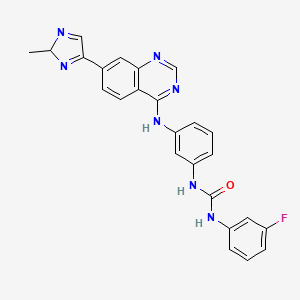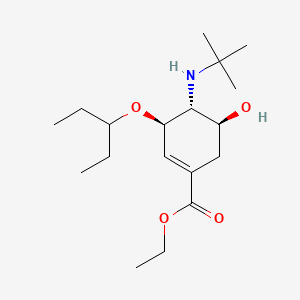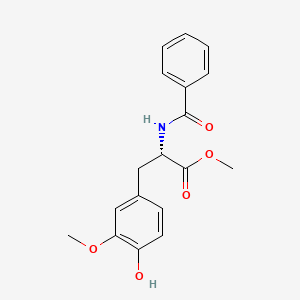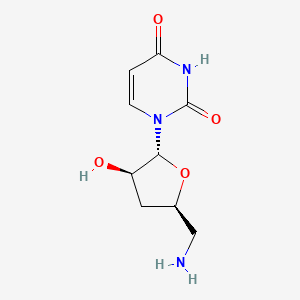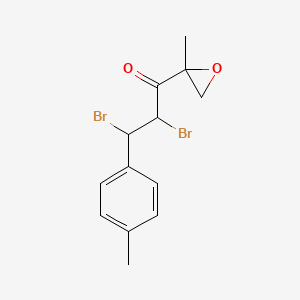
2,3-Dibromo-1-(2-methyloxiran-2-yl)-3-(p-tolyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-1-(2-methyloxiran-2-yl)-3-(p-tolyl)propan-1-one is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1-(2-methyloxiran-2-yl)-3-(p-tolyl)propan-1-one typically involves the bromination of a precursor molecule. One common method is the bromination of 1-(2-methyloxiran-2-yl)-3-(p-tolyl)propan-1-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-1-(2-methyloxiran-2-yl)-3-(p-tolyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dibromo groups to other functional groups such as alcohols or alkanes.
Substitution: The bromine atoms can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,3-Dibromo-1-(2-methyloxiran-2-yl)-3-(p-tolyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers investigate its potential as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-1-(2-methyloxiran-2-yl)-3-(p-tolyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the oxirane ring play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate specific pathways depending on its structure and the target molecule.
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromo-1-(2-methyloxiran-2-yl)-3-phenylpropan-1-one: Similar structure but with a phenyl group instead of a p-tolyl group.
2,3-Dibromo-1-(2-methyloxiran-2-yl)-3-(p-methoxyphenyl)propan-1-one: Similar structure but with a p-methoxyphenyl group.
Uniqueness
2,3-Dibromo-1-(2-methyloxiran-2-yl)-3-(p-tolyl)propan-1-one is unique due to the presence of both the dibromo and oxirane functional groups, which confer distinct reactivity and potential applications. The p-tolyl group also influences its chemical properties and interactions.
Properties
Molecular Formula |
C13H14Br2O2 |
|---|---|
Molecular Weight |
362.06 g/mol |
IUPAC Name |
2,3-dibromo-1-(2-methyloxiran-2-yl)-3-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C13H14Br2O2/c1-8-3-5-9(6-4-8)10(14)11(15)12(16)13(2)7-17-13/h3-6,10-11H,7H2,1-2H3 |
InChI Key |
PQHOXCGXAACSQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C(=O)C2(CO2)C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


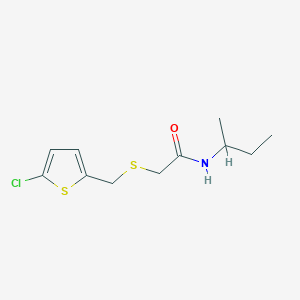
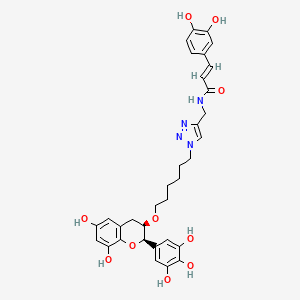
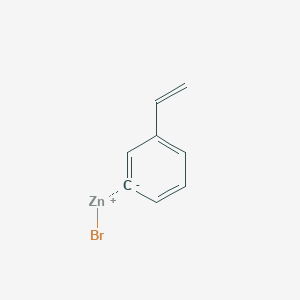
![tert-Butyl (1S,6S)-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B14889562.png)
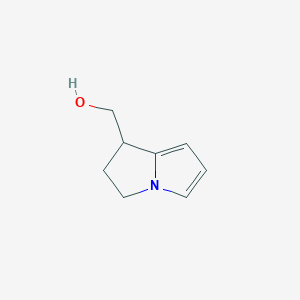
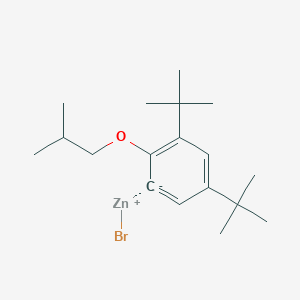


![8-(4-Diethylamino-benzylidene)-6,10-dioxa-spiro[4.5]decane-7,9-dione](/img/structure/B14889616.png)

